5-Azaspiro[2.3]hexane hemioxalate
Description
Properties
CAS No. |
1638767-88-0 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5-azaspiro[2.3]hexane;oxalic acid |
InChI |
InChI=1S/C5H9N.C2H2O4/c1-2-5(1)3-6-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6) |
InChI Key |
DYANGPKVXPSEQC-UHFFFAOYSA-N |
SMILES |
C1CC12CNC2.C1CC12CNC2.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CC12CNC2.C(=O)(C(=O)O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for 5-Azaspiro[2.3]hexane Hemioxalate
Formation of the Spirocyclic Amine Precursor
The synthesis begins with the preparation of the free base, 5-azaspiro[2.3]hexane (CAS 39599-52-5). While explicit details of its synthesis are scarce in the provided sources, analogous spirocyclic amines are typically synthesized via cyclization reactions. For example, spiro[2.3]hexane derivatives can be formed through intramolecular Schmidt reactions or cyclopropane ring-opening strategies. A plausible route involves:
- Cyclopropanation : Reacting a bicyclic ketone with a diazo compound to form a cyclopropane ring.
- Amine Formation : Reducing the ketone group to an amine using agents like lithium aluminum hydride (LiAlH$$_4$$) or catalytic hydrogenation.
The resulting 5-azaspiro[2.3]hexane is a volatile liquid (boiling point: ~150°C) with a molecular weight of 83.13 g/mol.
Hemioxalate Salt Formation
The free base is subsequently converted to the hemioxalate salt through acid-base neutralization. This step involves reacting two equivalents of 5-azaspiro[2.3]hexane with one equivalent of oxalic acid ($$ \text{C}{2}\text{H}{2}\text{O}_{4} $$) in a polar solvent such as ethanol or water. The general procedure is as follows:
- Dissolution : The amine is dissolved in anhydrous ethanol under inert atmosphere.
- Acid Addition : Oxalic acid is added stoichiometrically (2:1 molar ratio) at 0–5°C to prevent exothermic side reactions.
- Crystallization : The mixture is stirred for 12–24 hours, followed by filtration and drying under vacuum to yield a white crystalline solid.
Table 1: Reaction Conditions for Hemioxalate Formation
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 0–5°C (initial), RT (stirring) |
| Molar Ratio (Amine:Acid) | 2:1 |
| Yield | 75–90% |
Optimization of Reaction Parameters
Solvent Selection
The choice of solvent critically impacts yield and purity. Ethanol is preferred due to its ability to dissolve both the amine and oxalic acid while facilitating crystallization. Alternative solvents like acetone or ethyl acetate may reduce yields due to poor solubility of the hemioxalate.
Characterization and Analytical Data
Spectroscopic Analysis
Industrial-Scale Production Considerations
Large-scale synthesis necessitates modifications for efficiency and safety:
- Continuous Flow Reactors : Enhance mixing and temperature control during neutralization.
- Crystallization Optimization : Use anti-solvent precipitation (e.g., adding diethyl ether) to improve yield.
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring of stoichiometry and purity.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.3]hexane hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into reduced forms with different chemical properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted spiro compounds .
Scientific Research Applications
5-Azaspiro[2.3]hexane hemioxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Azaspiro[2.3]hexane hemioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved are still being elucidated .
Comparison with Similar Compounds
Structural and Functional Analogues
Spirocyclic Glutamate Analogues
2-Oxa-6-azaspiro[3.3]heptane Hemioxalate (CAS: 561314-57-6) Structure: A 7-membered spiro ring ([3.3] system) with an oxygen atom replacing one nitrogen. Lacks the cyclopropane constraint, leading to greater conformational flexibility . Applications: Less studied in glutamate receptor targeting but used in scaffold diversification for CNS drug discovery.
tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate Hemioxalate (CAS: 1041026-71-4) Structure: Contains two nitrogen atoms in the spiro ring and a tert-butyl carbamate group. Key Differences: The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration but increasing metabolic stability concerns. The diazaspiro system may engage different receptor subsites compared to mono-azaspiro compounds .
Bicyclic Glutamate Analogues
6,6-Difluoro-3-azabicyclo[3.1.0]hexane Hemioxalate (AS56204-B) Structure: A bicyclo[3.1.0]hexane core with two fluorine atoms at the 6-position. Key Differences: Fluorination enhances electronic effects, increasing binding affinity at ionotropic glutamate receptors (e.g., NMDA). The bicyclic system imposes different spatial constraints compared to spirocyclic frameworks . Applications: Investigated for neuroprotective effects in stroke models.
2-Aminobicyclo[2.1.1]hexane-2,5-dicarboxylic Acid Structure: A rigid bicyclo[2.1.1]hexane scaffold with dicarboxylic acid groups. Key Differences: Demonstrates potent agonism at group II mGluRs (EC₅₀ = 12 nM) due to optimal positioning of carboxylates. Lacks the azaspiro nitrogen, altering charge distribution .
Key Insights :
- Spiro vs. Bicyclic Systems : Spirocycles like 5-Azaspiro[2.3]hexane offer balanced rigidity and synthetic accessibility, whereas bicyclic systems (e.g., bicyclo[3.1.0]) provide higher conformational restriction but require more complex syntheses .
- Substituent Effects : Fluorinated or dicarboxylic acid derivatives exhibit enhanced receptor engagement but may face solubility challenges. The hemioxalate counterion in 5-Azaspiro[2.3]hexane improves crystallinity and handling .
Q & A
Q. Methodological Insight :
- Optimization : Switching to Petasis olefination (58% yield for 18 ) and adjusting stoichiometry (excess ethyl diazoacetate) improved cyclopropanation yields to 60% .
- Purification : Semi-preparative chiral HPLC resolved enantiomers (e.g., 20a and 20b ) with NOE studies confirming stereochemistry .
How is the stereochemical outcome of the cyclopropanation step validated?
Basic Research Question
Stereochemical validation combines experimental and computational methods:
- Experimental :
- NOE Studies : Determined spatial proximity of protons in diastereomers (e.g., 20a vs. 20b ) .
- Chiral HPLC : Separated enantiomers (49% and 33% abundance for major isomers) .
- Computational :
Q. Methodological Insight :
- Scale-Up : Reduced concentration (0.02 M vs. 0.05 M) minimized side reactions during cyclopropanation .
What computational methods support the stereochemical assignments?
Advanced Research Question
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) were critical:
Q. Methodological Insight :
- Input files for Gaussian calculations are provided in Supporting Information, enabling reproducibility .
How does the compound's conformation affect its biological activity as a glutamate analog?
Advanced Research Question
The "frozen" spirocyclic structure restricts C3-C4 bond rotation, mimicking high-energy glutamate conformations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
